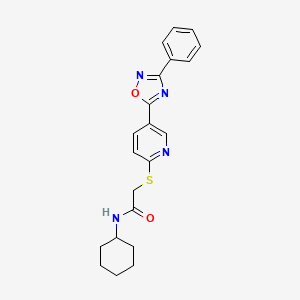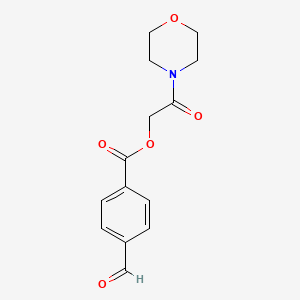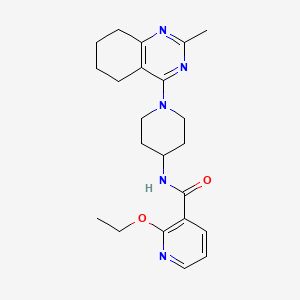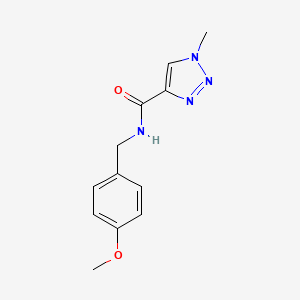
N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
The mechanism of action of N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide involves its interaction with various molecular targets in the body. This compound has been found to interact with the DNA in cancer cells, leading to the induction of apoptosis and inhibition of cell proliferation. In addition, this compound has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Furthermore, this compound has been found to modulate the activity of pain receptors, leading to its analgesic properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. This compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell proliferation. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to modulate the activity of pain receptors, leading to its analgesic properties.
实验室实验的优点和局限性
N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential use as an anticancer agent, anti-inflammatory agent, and analgesic agent. Furthermore, this compound has a relatively simple chemical structure, making it easy to synthesize and purify. However, this compound has several limitations, including its low solubility in water and its potential toxicity in high doses.
未来方向
There are several future directions for the research on N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide. One possible direction is to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Furthermore, future research could focus on the development of more efficient synthesis methods and purification techniques for this compound.
合成方法
The synthesis of N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide involves a multistep process that begins with the reaction of 2-fluorobenzylamine with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions involving reduction, acylation, and deprotection to obtain the final product, this compound. The synthesis of this compound is a challenging process that requires careful optimization of reaction conditions and purification techniques.
科学研究应用
N1-(2-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide has shown promising results in various scientific research applications, including its potential use as an anticancer agent, anti-inflammatory agent, and analgesic agent. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to have analgesic properties by modulating the activity of pain receptors.
属性
IUPAC Name |
3-chloro-N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-12(2,8-13)11(16)15-7-9-5-3-4-6-10(9)14/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBXAUSLTIZZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2677646.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2677647.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2677652.png)

![2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol](/img/structure/B2677656.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2677658.png)

![5-(3,4-difluorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2677661.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2677663.png)


